molecular formula C19H14FN3O2 B5769932 2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol

2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B5769932
M. Wt: 335.3 g/mol
InChI Key: SUZAKLXXVHHBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that belongs to the class of pyrazolopyrimidines. It has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit viral replication. It has also been shown to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol in lab experiments is its potential to target specific enzymes and signaling pathways. This can allow researchers to study the effects of inhibiting these targets. However, a limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to study its effects on other signaling pathways and enzymes in the body. Additionally, further research is needed to fully understand its mechanism of action.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol involves a multi-step process. The first step involves the reaction of 4-fluoroaniline with ethyl 2-chloroacetate to yield ethyl 2-(4-fluorophenyl)acetate. This intermediate is then reacted with 4-methoxyphenylhydrazine to yield 2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazole. Finally, this pyrazole is reacted with formic acid to yield the desired compound.

Scientific Research Applications

2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has shown potential applications in scientific research. It has been studied for its anti-inflammatory, antitumor, and antiviral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2/c1-25-15-8-4-12(5-9-15)16-11-19(24)23-18(21-16)10-17(22-23)13-2-6-14(20)7-3-13/h2-11,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZAKLXXVHHBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C=C(N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

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